N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine is a synthetic compound that features a unique structure combining an oxazole ring with a dipeptide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-hydroxypropanoyl chloride and an amine derivative.
Coupling with Glycylglycine: The oxazole derivative is then coupled with glycylglycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the oxazole ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of saturated heterocyclic rings.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The dipeptide backbone may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine can be compared with other similar compounds, such as:
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycine: Lacks the additional glycine residue, which may affect its biological activity and stability.
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]alanine: Contains an alanine residue instead of glycine, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of an oxazole ring with a dipeptide backbone, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13N3O6 |
---|---|
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
2-[[2-[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H13N3O6/c14-7(2-1-6-3-8(15)13-19-6)11-4-9(16)12-5-10(17)18/h3H,1-2,4-5H2,(H,11,14)(H,12,16)(H,13,15)(H,17,18) |
InChI-Schlüssel |
VXCRQHWRQCYSRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ONC1=O)CCC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.